tert-Butyl 5-[methyl(propan-2-yl)amino]piperidine-3-carboxylate
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Overview
Description
tert-Butyl 5-[methyl(propan-2-yl)amino]piperidine-3-carboxylate is a compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a piperidine ring, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-[methyl(propan-2-yl)amino]piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the carboxylate ester. The reaction is usually performed at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to consistent and high-quality product output.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-[methyl(propan-2-yl)amino]piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or other substituents are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Oxidized piperidine derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted piperidine derivatives with various functional groups.
Scientific Research Applications
tert-Butyl 5-[methyl(propan-2-yl)amino]piperidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drug candidates.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 5-[methyl(propan-2-yl)amino]piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 3-bromopropylcarbamate
- tert-Butyl 4-(azetidin-3-yl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 5-[methyl(propan-2-yl)amino]piperidine-3-carboxylate is unique due to its specific structural features, such as the presence of the tert-butyl group and the piperidine ring. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H28N2O2 |
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Molecular Weight |
256.38 g/mol |
IUPAC Name |
tert-butyl 5-[methyl(propan-2-yl)amino]piperidine-3-carboxylate |
InChI |
InChI=1S/C14H28N2O2/c1-10(2)16(6)12-7-11(8-15-9-12)13(17)18-14(3,4)5/h10-12,15H,7-9H2,1-6H3 |
InChI Key |
HXDVKDWVSZBBNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)C1CC(CNC1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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